Ethyl 2-(azepan-2-ylidene)acetate
Description
Ethyl 2-(azepan-2-ylidene)acetate is a cyclic enamine ester featuring a seven-membered azepane ring fused with an ylidene (CH=) group at the 2-position of the azepane, esterified with an ethyl group. This compound is part of a broader class of ylidene-containing esters that serve as versatile intermediates in organic synthesis. Its structure combines the conformational flexibility of a seven-membered ring with the electrophilic character of the ylidene moiety, making it useful in cycloaddition reactions and as a precursor for heterocyclic frameworks .
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
ethyl 2-(azepan-2-ylidene)acetate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-9-6-4-3-5-7-11-9/h8,11H,2-7H2,1H3 |
InChI Key |
BRZCSNCXDNQBNN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C=C1CCCCCN1 |
Canonical SMILES |
CCOC(=O)C=C1CCCCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis categorizes Ethyl 2-(azepan-2-ylidene)acetate alongside analogous compounds based on key structural features, reactivity, and applications.
Cyclic Enamine Esters with Varying Ring Sizes
Key Insights :
- Ring Size Effects : Smaller rings (e.g., pyrrolidine in ) exhibit higher ring strain, enhancing reactivity in nucleophilic additions. The seven-membered azepane ring in the target compound offers reduced strain, favoring stability in prolonged reactions.
Ylidene-Containing Esters with Heterocyclic Cores
Key Insights :
- Electrophilicity: The cyano group in increases electron withdrawal, accelerating conjugate additions compared to the azepane derivative.
- Aromatic vs. Aliphatic Cores : Indole-based ylidene esters () participate in π-π stacking interactions, useful in crystal engineering, whereas aliphatic azepane derivatives are more suited for flexible ligand design.
Esters with Alpha-Keto or Hydrazinylidene Groups
Key Insights :
- Tautomerism: Alpha-keto esters like exhibit keto-enol equilibria, enabling diverse reactivity (e.g., enolate formation), absent in ylidene esters.
- Crystallographic Utility : Hydrazinylidene derivatives () are frequently analyzed via SHELX/WinGX software () due to their stable crystalline phases.
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